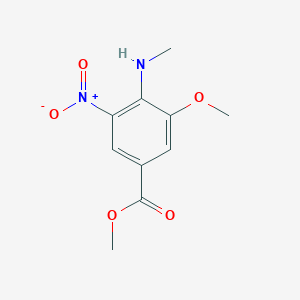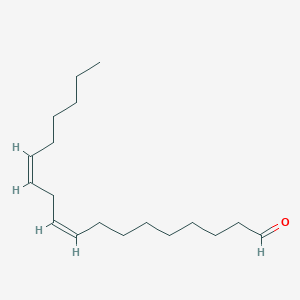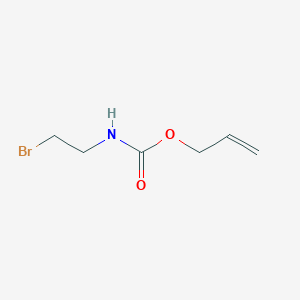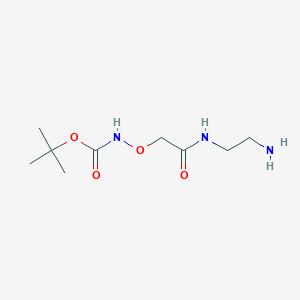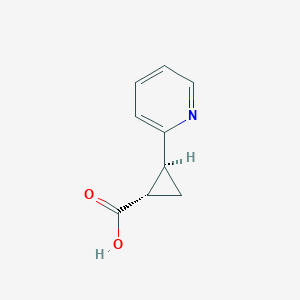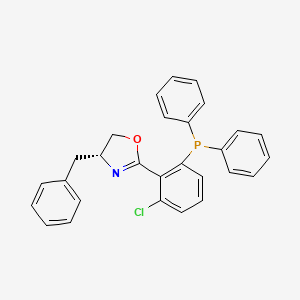
(R)-2-CL-Phox-BN
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Chloro-Phenyl-Oxazaborolidine (commonly referred to as ®-2-CL-Phox-BN) is a chiral organoboron compound. It is widely used as a catalyst in asymmetric synthesis, particularly in the reduction of ketones and imines. The compound’s unique structure, which includes a boron atom bonded to both an oxygen and a nitrogen atom, allows it to facilitate highly enantioselective reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-Phenyl-Oxazaborolidine typically involves the reaction of ®-2-amino-2-phenylethanol with borane-tetrahydrofuran complex in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-2-Chloro-Phenyl-Oxazaborolidine follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and consistent production of the compound. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
®-2-Chloro-Phenyl-Oxazaborolidine primarily undergoes the following types of reactions:
Reduction: It is used as a catalyst in the reduction of ketones and imines to their corresponding alcohols and amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction Reactions: Common reagents include borane-tetrahydrofuran complex and sodium borohydride. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are used, and the reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Major Products Formed
Reduction Reactions: The major products are chiral alcohols and amines, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.
Substitution Reactions: The products depend on the nucleophile used but commonly include substituted phenyl-oxazaborolidines.
科学研究应用
®-2-Chloro-Phenyl-Oxazaborolidine has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including natural products and pharmaceuticals.
Medicine: It plays a crucial role in the development of drugs, particularly those requiring high enantioselectivity.
Industry: The compound is used in the production of fine chemicals and agrochemicals, where precise control over stereochemistry is essential.
作用机制
The mechanism by which ®-2-Chloro-Phenyl-Oxazaborolidine exerts its catalytic effects involves the coordination of the boron atom to the substrate, facilitating the transfer of hydride ions. The chiral environment created by the oxazaborolidine ring ensures that the reduction occurs with high enantioselectivity. The molecular targets include carbonyl and imine groups, and the pathways involved are primarily reduction and substitution reactions.
相似化合物的比较
Similar Compounds
(S)-2-Chloro-Phenyl-Oxazaborolidine: The enantiomer of ®-2-Chloro-Phenyl-Oxazaborolidine, used in similar applications but with opposite stereoselectivity.
®-2-Methyl-Phenyl-Oxazaborolidine: A similar compound with a methyl group instead of a chlorine atom, used in asymmetric synthesis.
®-2-Bromo-Phenyl-Oxazaborolidine: Another halogenated derivative with similar catalytic properties.
Uniqueness
®-2-Chloro-Phenyl-Oxazaborolidine is unique due to its high enantioselectivity and efficiency as a catalyst in asymmetric synthesis. The presence of the chlorine atom enhances its reactivity and allows for a broader range of applications compared to its analogs.
属性
IUPAC Name |
[2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3-chlorophenyl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClNOP/c29-25-17-10-18-26(32(23-13-6-2-7-14-23)24-15-8-3-9-16-24)27(25)28-30-22(20-31-28)19-21-11-4-1-5-12-21/h1-18,22H,19-20H2/t22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKZTRJLFJYJDL-JOCHJYFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=C(C=CC=C2Cl)P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=C(C=CC=C2Cl)P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClNOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2-chloro-4-phenoxyphenyl)(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone](/img/structure/B8136913.png)
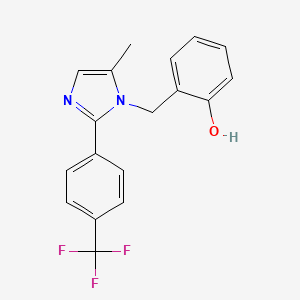
![Dimethyl 2-([1,1'-biphenyl]-4-yl)malonate](/img/structure/B8136922.png)
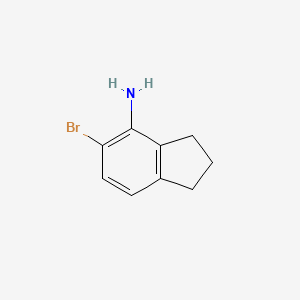
![2-Bromo-6,6-dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B8136931.png)
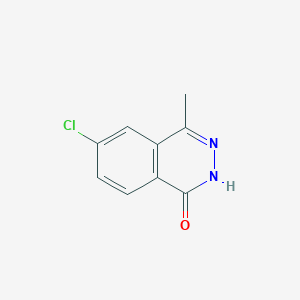
![2-(5-Fluoropyridin-3-yl)-8-isopropylpyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B8136940.png)
![(2R,5R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-diphenylpyrrolidine](/img/structure/B8136950.png)
![2-(6-Bromobenzo[D]isoxazol-3-YL)acetic acid](/img/structure/B8136957.png)
